

A Comparative Pharmacokinetic Profile of DNL343 Across Species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DNL343

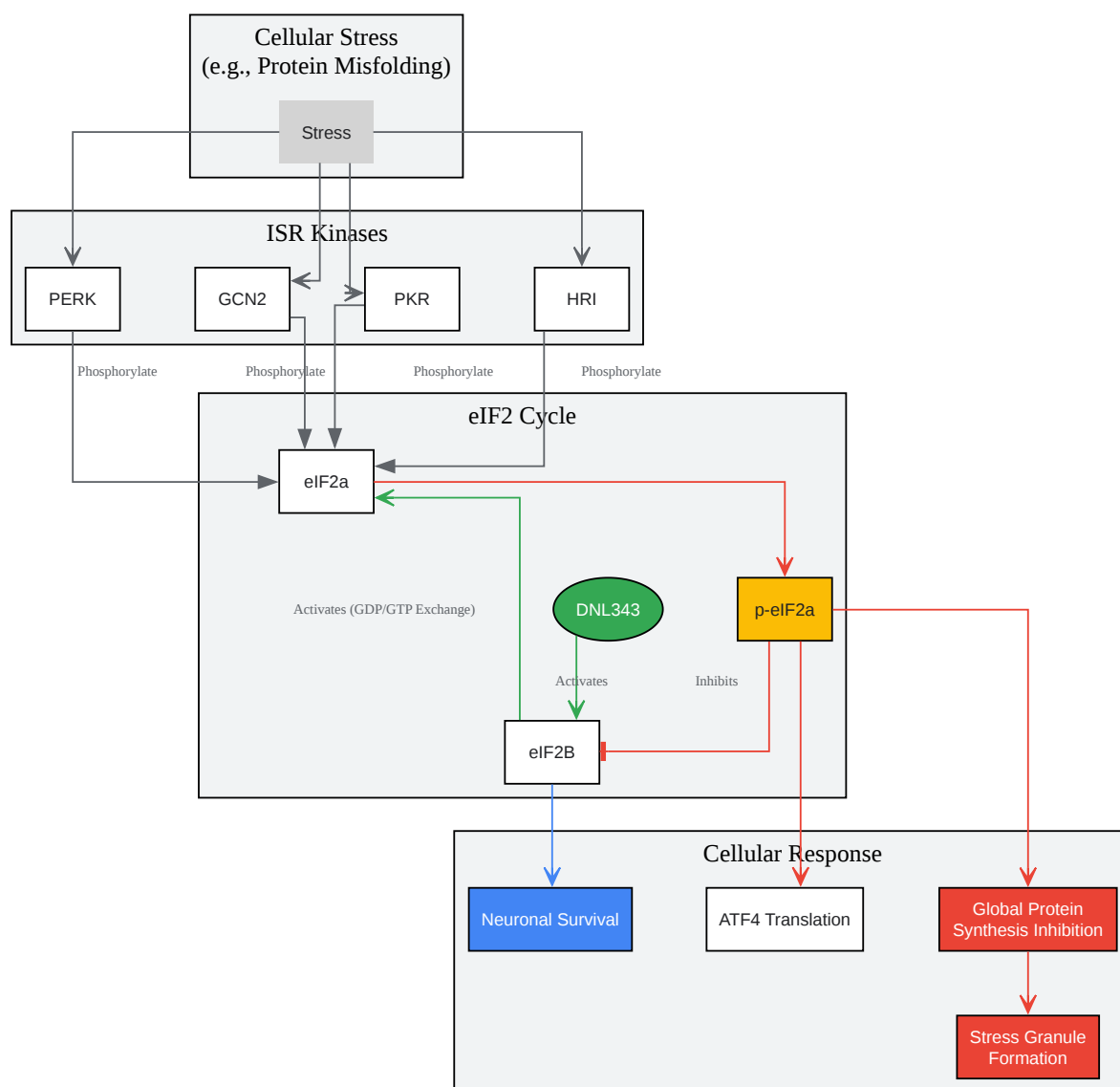
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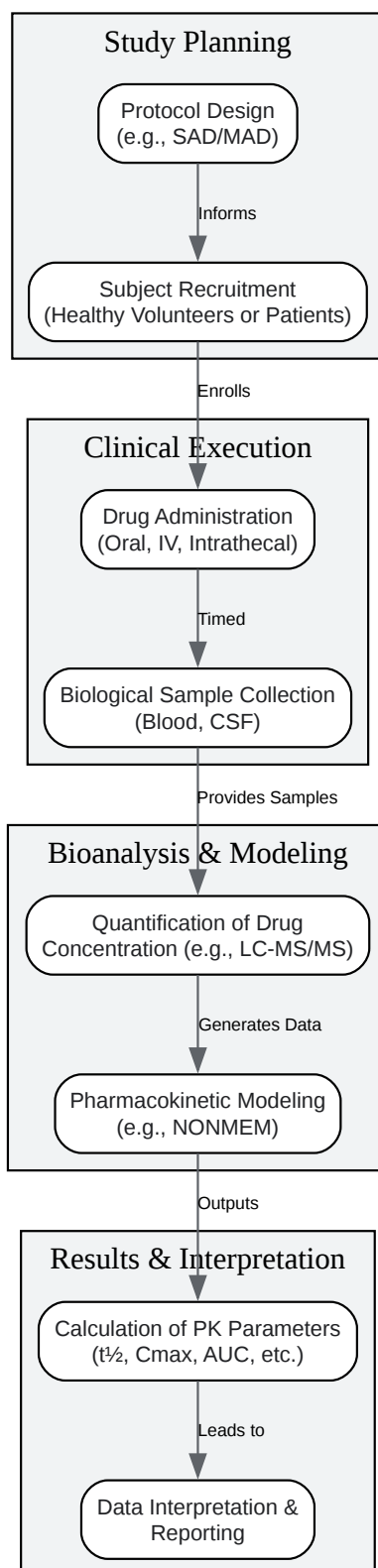
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This guide provides a comprehensive cross-species comparison of the pharmacokinetic (PK) profile of **DNL343**, an investigational small molecule for the treatment of Amyotrophic Lateral Sclerosis (ALS). The performance of **DNL343** is benchmarked against other approved ALS therapies: Riluzole, Edaravone, Tofersen, and AMX0035. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the available preclinical and clinical data, experimental methodologies, and relevant biological pathways.

DNL343 Mechanism of Action: The Integrated Stress Response

DNL343 is designed to activate the eukaryotic initiation factor 2B (eIF2B), a key regulator of the Integrated Stress Response (ISR).^{[1][2][3]} The ISR is a cellular signaling pathway activated by various stress conditions, such as protein misfolding, which is a hallmark of ALS.^{[1][4]} Chronic activation of the ISR can lead to the formation of stress granules containing TDP-43, contributing to neuronal degeneration.^{[5][6]} By activating eIF2B, **DNL343** aims to restore protein synthesis, dissolve these harmful stress granules, and ultimately improve neuronal survival.^{[5][6][7]}





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- To cite this document: BenchChem. [A Comparative Pharmacokinetic Profile of DNL343 Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12390914#cross-species-comparison-of-dnl343-s-pharmacokinetic-profile]

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